2'-benzyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one
Description
This compound belongs to the spirocyclic isoquinoline family, characterized by a unique spiro junction between a cyclopentane ring and an isoquinolin-1'(4'H)-one scaffold. Key structural features include a benzyl group at the 2'-position and a pyrrolidin-1-ylcarbonyl substituent at the 4'-position. These moieties likely influence its physicochemical properties, such as solubility and stability, and may modulate biological activity.
Properties
Molecular Formula |
C25H28N2O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-benzyl-4-(pyrrolidine-1-carbonyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C25H28N2O2/c28-23-21-13-5-4-12-20(21)22(24(29)26-16-8-9-17-26)25(14-6-7-15-25)27(23)18-19-10-2-1-3-11-19/h1-5,10-13,22H,6-9,14-18H2 |
InChI Key |
XPRXQYGGROICKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)N5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
A modified Bischler-Napieralski reaction facilitates the formation of the isoquinolinone skeleton. Treatment of N-allyl-2-bromobenzamide with phosphoryl chloride (POCl₃) in toluene at 110°C induces cyclodehydration, yielding 4-methyleneisoquinolinone intermediates. This method achieves moderate yields (40–60%) but requires optimization to prevent oligomerization.
Heck Reaction-Mediated Spiroannulation
Palladium-catalyzed intramolecular Heck reactions offer superior regiocontrol for spirocycle formation. As demonstrated by, N-allyl-N-benzyl-2-bromobenzamide undergoes cyclization in the presence of Pd(OAc)₂ (5 mol%), PPh₃ (1 equiv.), and Cs₂CO₃ (2 equiv.) in DMF at 120°C. This forms the spiro[cyclopentane-isoquinolinone] scaffold with 70–85% yield. Critical parameters include:
-
Solvent : Polar aprotic solvents (DMF, NMP) enhance Pd catalyst activity.
-
Temperature : Reactions proceed optimally at 120°C, minimizing side-product formation.
Functionalization of the Spirocyclic Core
Benzylation at the 2'-Position
The benzyl group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. A preferred method involves treating the spirocyclic intermediate with benzyl bromide in the presence of K₂CO₃ and KI in DMF at 80°C. This achieves 65–75% yield, with KI mitigating halide exchange side reactions.
Table 1: Optimization of Benzylation Conditions
Installation of the Pyrrolidin-1-ylcarbonyl Group
The 4'-position is functionalized via a two-step sequence:
-
Carboxylation : Reaction with triphosgene in CH₂Cl₂ generates the reactive carbonyl chloride intermediate.
-
Amidation : Treatment with pyrrolidine in the presence of Hunig’s base (DIPEA) affords the final substituent.
Alternative methods employ EDCl/HOBt-mediated coupling of preformed pyrrolidine-1-carboxylic acid, yielding 80–90% conversion.
Final Assembly and Purification
One-Pot Tandem Synthesis
A streamlined approach combines spiroannulation and functionalization in a single pot. After Heck cyclization, the reaction mixture is cooled to 50°C, and benzyl bromide and pyrrolidine-1-carbonyl chloride are sequentially added. This method reduces purification steps but requires precise stoichiometric control to avoid overalkylation.
Purification via Reverse-Phase HPLC
Crude products are purified using C18 columns with a gradient of ammonium acetate (0.2% aqueous) and acetonitrile. This achieves >98% purity, critical for pharmaceutical applications.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
“2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Research into the biological properties of this compound indicates several promising applications:
- Antimicrobial Activity : Compounds with similar structural motifs have been reported to exhibit antibacterial and antifungal properties. The spirocyclic structure can enhance the interaction with biological targets, potentially leading to effective antimicrobial agents.
- Anti-cancer Properties : Preliminary studies suggest that derivatives of isoquinoline scaffolds can inhibit cancer cell proliferation. The unique arrangement of functional groups in this compound may allow it to interact with specific cellular pathways involved in tumor growth.
- Neurological Applications : The presence of a pyrrolidine moiety suggests potential neuroprotective effects. Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of 2'-benzyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one typically involves multi-step reactions that may include cyclization and acylation processes. Variations in the synthesis route can lead to different derivatives that may exhibit enhanced or altered biological activities.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
- Antimicrobial Studies : A study published in Molecules demonstrated that spirocyclic compounds similar to this one showed significant antibacterial activity against various strains of bacteria, indicating their potential as new antibiotics .
- Cancer Research : Research conducted on isoquinoline derivatives revealed their ability to inhibit specific cancer cell lines through apoptosis induction mechanisms. These findings suggest that further exploration of this compound could lead to novel anticancer therapies .
- Neuropharmacology : Investigations into pyrrolidine-containing compounds have shown promise in modulating synaptic transmission and protecting neurons from oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of “2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.
Comparison with Similar Compounds
Structural Analogues
Spirocyclic compounds vary in core architecture and substituents, leading to distinct properties:
Key Observations :
- The target compound’s cyclopentane-isoquinoline core (shared with ) offers rigidity compared to piperidine-based spiro systems (e.g., ).
- The pyrrolidin-1-ylcarbonyl group introduces a polar amide linkage, contrasting with the carboxylic acid in or simple alkyl groups in .
Physical and Spectral Properties
- Physical State : The target compound is likely a solid or viscous oil, akin to acylated spiro derivatives in .
- Melting Points: Spiro compounds with rigid cores (e.g., cyclopentane-isoquinoline in ) exhibit higher melting points (e.g., >200°C inferred from safety data) compared to flexible piperidine-based analogues (e.g., 105–106°C in ).
- Spectral Data :
- IR : Expected carbonyl stretches (~1650–1750 cm⁻¹) from the amide group.
- MS : Low-intensity molecular ions (0.5–8% abundance) are common in acylated spiro compounds , suggesting similar challenges in MS characterization for the target.
Biological Activity
The compound 2'-benzyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C24H26N4O2
- Molecular Weight : 402.49 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound may be linked to its structural features that allow interaction with various biological targets:
- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair pathways. Inhibition of PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
- Angiogenesis Inhibition : Compounds with similar structures have demonstrated the ability to inhibit angiogenesis, a key process in tumor growth and metastasis. This mechanism is crucial for limiting tumor progression .
- Cannabinoid Receptor Modulation : Some derivatives have been identified as modulators of cannabinoid receptors, which are implicated in various neuropsychiatric conditions. This suggests potential applications in treating disorders such as schizophrenia and anxiety .
Biological Activity Data
The following table summarizes relevant findings from various studies regarding the biological activities associated with similar compounds:
| Activity | Effect | Reference |
|---|---|---|
| PARP Inhibition | Potentiates anticancer activity | |
| Angiogenesis Inhibition | Reduces tumor growth | |
| Cannabinoid Receptor Modulation | Potential treatment for cognitive disorders |
Case Studies
- Anticancer Activity : A study examining derivatives of isoquinolinones found that certain structural modifications significantly enhanced their potency against various cancer cell lines, suggesting that the spiro structure may contribute to improved bioactivity .
- Neuroprotective Effects : Research on related compounds indicated that they could protect neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases. This highlights the therapeutic potential of spiro compounds in treating conditions like Alzheimer's disease .
- Pharmacokinetics and Toxicology : Preliminary studies on similar compounds have shown favorable pharmacokinetic profiles with low toxicity levels, making them suitable candidates for further development .
Q & A
Basic: What are the key steps in synthesizing 2'-benzyl-4'-(pyrrolidin-1-ylcarbonyl)-spiro compounds, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, including spiro ring formation, benzylation, and pyrrolidine-1-ylcarbonyl group introduction. Critical steps include:
- Spirocyclization : Use iodine (I₂) or tert-butyl hydroperoxide (TBHP) for oxidative cyclization to form the spiro core .
- Benzylation : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .
- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the spiro core and pyrrolidine carbonyl group .
Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio for benzylation) to minimize by-products. Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .
Basic: How can the spiro structure and functional groups be confirmed using spectroscopic methods?
Answer:
- ¹H/¹³C NMR : Identify spiro junction protons (δ 3.8–4.2 ppm) and cyclopentane/isoquinoline ring carbons (δ 25–45 ppm and 120–140 ppm, respectively) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass ± 0.5 Da) .
- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Answer:
- Structural Variants : Synthesize derivatives with modified benzyl (e.g., halogenated benzyl) or pyrrolidine substituents to assess binding affinity .
- Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays. Compare IC₅₀ values across derivatives .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with activity .
Advanced: How to resolve contradictions in reported reaction yields for spiro compound synthesis?
Answer:
- Parameter Screening : Systematically vary temperature, solvent (polar aprotic vs. nonpolar), and catalyst loadings (e.g., 5–20 mol% I₂) to identify optimal conditions .
- By-Product Analysis : Use HPLC-MS to detect side products (e.g., over-oxidized isoquinoline derivatives) and adjust reducing agents (e.g., NaBH₄) .
Advanced: What advanced analytical methods validate purity and degradation pathways?
Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to quantify purity (>98%) and detect degradation products .
- Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
Advanced: How do substituent variations (e.g., halogenated benzyl groups) impact bioactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the benzyl para position enhances metabolic stability but may reduce solubility .
- Bulkier Substituents : Isobutyl or cyclohexyl groups increase steric hindrance, potentially lowering target affinity .
Advanced: What mechanistic insights explain the role of TBHP in spirocyclization?
Answer:
TBHP acts as a radical initiator, promoting C–C bond cleavage and subsequent cyclization via a radical intermediate. Kinetic studies (EPR spectroscopy) confirm radical species formation during the reaction .
Advanced: How to assess environmental impact and degradation of this compound?
Answer:
- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solution and analyze breakdown products via GC-MS .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to determine EC₅₀ values .
Advanced: What experimental designs minimize batch-to-batch variability in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
